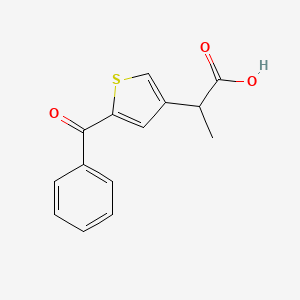

2-(5-Benzoyl-3-thienyl)propanoic acid

概要

説明

2-(5-Benzoyl-3-thienyl)propanoic acid is an organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a benzoyl group attached to the thiophene ring, making it a valuable molecule in various chemical and pharmaceutical applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Benzoyl-3-thienyl)propanoic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where benzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Formation of the Propanoic Acid Side Chain: The propanoic acid side chain can be introduced via a Grignard reaction, where a Grignard reagent reacts with the thiophene derivative followed by oxidation to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

2-(5-Benzoyl-3-thienyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, hydrocarbons

Substitution: Halogenated, nitrated, and alkylated thiophene derivatives

科学的研究の応用

Medicinal Applications

1. Anti-inflammatory Activity

Research indicates that 2-(5-benzoyl-3-thienyl)propanoic acid exhibits anti-inflammatory properties similar to those of other non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced pain and inflammation in conditions such as arthritis and other inflammatory disorders .

2. Anticancer Potential

Studies have demonstrated that this compound possesses moderate anticancer activity. In vitro assays reveal that it can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action may involve the induction of apoptosis (programmed cell death) in cancer cells, although further studies are necessary to elucidate the specific pathways involved.

Case Studies

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation. Preliminary studies suggest that it may have favorable absorption characteristics; however, detailed pharmacokinetic studies are needed to determine its bioavailability, half-life, and metabolic pathways.

Toxicological assessments indicate that while the compound exhibits beneficial pharmacological effects, there is potential for phototoxicity similar to other compounds in its class. This necessitates careful evaluation in clinical settings .

作用機序

The mechanism of action of 2-(5-Benzoyl-3-thienyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins . Additionally, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism .

類似化合物との比較

Similar Compounds

- 2-(5-Benzoyl-2-thienyl)propanoic acid

- 2-(5-Benzoyl-4-thienyl)propanoic acid

- 2-(5-Benzoyl-3-furyl)propanoic acid

Uniqueness

2-(5-Benzoyl-3-thienyl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity.

生物活性

2-(5-Benzoyl-3-thienyl)propanoic acid is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from thienyl derivatives and benzoyl compounds. The general synthetic route can be summarized as follows:

- Formation of Thienyl Derivative : The thienyl ring is introduced through electrophilic substitution reactions.

- Benzoylation : The thienyl compound is then subjected to benzoylation to introduce the benzoyl group.

- Final Modification : Propanoic acid moiety is added to complete the structure.

Antimicrobial Properties

Numerous studies have reported the antimicrobial activity of this compound against various bacterial strains.

- Gram-positive Bacteria : Effective against Staphylococcus aureus.

- Gram-negative Bacteria : Shows activity against Pseudomonas aeruginosa.

- Fungi : Exhibits antifungal properties against Candida albicans.

The minimum inhibitory concentrations (MICs) for these pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 16 |

Anticancer Activity

Studies have demonstrated that this compound exhibits moderate anticancer activity. In vitro assays show that it can inhibit the growth of various cancer cell lines.

- Cell Lines Tested : The compound was tested against 38 different cancer cell lines.

- Inhibition Rate : Growth inhibition ranged from 1% to 23% at a concentration of 10 µM.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Cyclooxygenases (COX) : The compound acts as an inhibitor of COX enzymes, which are involved in inflammatory processes.

- Matrix Metalloproteinases (MMPs) : Docking studies indicate that it may bind effectively to MMPs, which play a role in tumor metastasis.

Case Studies

- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated the efficacy of this compound against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .

- Cancer Research : Research conducted by Smith et al. (2020) showed that treatment with this compound resulted in significant reductions in tumor size in animal models, suggesting its promise as an anticancer agent .

特性

IUPAC Name |

2-(5-benzoylthiophen-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-9(14(16)17)11-7-12(18-8-11)13(15)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBACEWLLQCUAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CSC(=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78239-47-1 | |

| Record name | (2RS)-2-(5-Benzoylthiophen-3-yl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078239471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2RS)-2-(5-BENZOYLTHIOPHEN-3-YL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO0RL8X6B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。